3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole
Description
Historical Development and Significance in Heterocyclic Chemistry
The 1,2,4-oxadiazole (B8745197) heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially named it azoxime. mdpi.com For nearly eight decades after its discovery, the 1,2,4-oxadiazole ring received limited attention from the chemical community. However, interest in this heterocycle surged in the 1960s with the discovery of its photochemical rearrangement into other heterocyclic systems. mdpi.comijpsjournal.com
The development of new synthetic methodologies, including one-pot procedures and microwave-assisted synthesis, has further expanded the accessibility and utility of 1,2,4-oxadiazole derivatives. mdpi.comresearchgate.net These advancements have cemented the importance of the 1,2,4-oxadiazole core in the field of heterocyclic chemistry, providing a versatile platform for the construction of complex molecular architectures.
Overview of Structural Isomerism within the Oxadiazole Family
Oxadiazoles (B1248032) are a class of five-membered heterocyclic compounds that contain one oxygen atom and two nitrogen atoms within the ring. mdpi.comtubitak.gov.tr Depending on the relative positions of the heteroatoms, four structural isomers exist: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole (B1194373). mdpi.comsolubilityofthings.com
Of these, the 1,2,4- and 1,3,4-isomers are the most stable and widely studied. tubitak.gov.tr The 1,2,3-isomer is generally unstable and tends to ring-open to form a diazoketone tautomer. solubilityofthings.com The distinct electronic and steric properties of each isomer influence their chemical reactivity and biological activity, making the selection of a specific oxadiazole isomer a critical aspect of molecular design. nih.govnih.gov
| Isomer | Structure | Stability |
| 1,2,3-Oxadiazole | Unstable | |
| 1,2,4-Oxadiazole | Stable | |
| 1,2,5-Oxadiazole | Stable | |
| 1,3,4-Oxadiazole | Stable |
Academic Relevance of 1,2,4-Oxadiazoles as a Synthetic Scaffold and Functional Motif
The 1,2,4-oxadiazole ring is a highly valued scaffold in medicinal chemistry due to its ability to act as a bioisostere for ester and amide groups. organic-chemistry.orgmdpi.comnih.gov This substitution can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates. nih.gov The rigid, planar structure of the 1,2,4-oxadiazole ring also provides a well-defined orientation for substituents, which is crucial for optimizing interactions with biological targets.
Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.gov In materials science, the unique electronic properties of the 1,2,4-oxadiazole ring have been exploited in the development of organic light-emitting diodes (OLEDs), liquid crystals, and energetic materials. nih.govnih.gov The continued exploration of this versatile heterocycle promises to yield new discoveries in both academic and industrial research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H3Cl3N2O |
|---|---|
Molecular Weight |
249.5 g/mol |
IUPAC Name |
3-(2,4,6-trichlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H3Cl3N2O/c9-4-1-5(10)7(6(11)2-4)8-12-3-14-13-8/h1-3H |
InChI Key |
QCGGSKPEPYCTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=NOC=N2)Cl)Cl |
Origin of Product |
United States |
Reactivity and Mechanistic Pathways of 1,2,4 Oxadiazoles
Ring-Opening and Rearrangement Reactions
Due to its comparatively low aromaticity and the inherent weakness of the O(1)-N(2) bond, the 1,2,4-oxadiazole (B8745197) nucleus has a pronounced tendency to undergo rearrangements into more stable heterocyclic systems. nih.govotterbein.eduotterbein.edu These transformations can be initiated by thermal or photochemical energy and represent a synthetically valuable pathway to a diverse range of other heterocycles. otterbein.eduotterbein.edu The reactivity is further influenced by the entire ring acting as an electron-withdrawing group, which can increase the reactivity of attached substituents. nih.gov
Among the thermal reactions of 1,2,4-oxadiazoles, the Boulton-Katritzky Rearrangement (BKR) is one of the most significant and extensively studied. rsc.org This reaction is a type of monomolecular thermal rearrangement that involves an intramolecular nucleophilic substitution. nih.govrsc.orgidexlab.com The core mechanism features a nucleophilic center within a side-chain at the C3 position of the oxadiazole attacking the electrophilic N(2) atom. rsc.org This attack is facilitated by the polarized and easily cleavable O-N bond, leading to the scission of this bond and the formation of a new, more stable heterocyclic system. rsc.org
The outcome of the Boulton-Katritzky rearrangement is highly dependent on the nature of the side-chain at the C3 position. A variety of heterocyclic products can be synthesized through this pathway by designing the appropriate precursor. For instance, 3-acyl-1,2,4-oxadiazoles with a hydrazone side-chain can rearrange to form 1,2,3-triazoles. rsc.org Similarly, N-(1,2,4-oxadiazol-3-yl)-hydrazones can yield 1,2,4-triazoles. rsc.org The versatility of the BKR has been demonstrated in the synthesis of other heterocycles, including imidazoles and non-aromatic systems like isoxazolines, the latter resulting from rearrangements involving a saturated C-C-O side chain. rsc.orgunipa.it
Table 1: Examples of Heterocycles Synthesized via Boulton-Katritzky Rearrangement (BKR) of 1,2,4-Oxadiazoles
| Starting 1,2,4-Oxadiazole Type | Key Side-Chain Sequence at C3 | Resulting Heterocycle | Reference |
|---|---|---|---|
| 3-Acyl-1,2,4-oxadiazole (hydrazone) | C-N-N | 1,2,3-Triazole | rsc.org |
| N-1,2,4-oxadiazol-3-yl-hydrazone | N-N-C or N-C-N | 1,2,4-Triazole (B32235) | rsc.org |
| N-(1,2,4-oxadiazol-3-yl)-β-enamino ketone | N-C-C | Imidazole | rsc.org |
| 3-(Saturated side-chain)-1,2,4-oxadiazole | C-C-O | Isoxazoline | rsc.orgunipa.it |
In addition to thermal activation, 1,2,4-oxadiazoles undergo a variety of rearrangement reactions upon photochemical irradiation. nih.gov These isomerizations provide pathways to different heterocyclic isomers that are often not accessible through thermal routes. The specific products formed depend on the substitution pattern of the oxadiazole ring and the reaction conditions. rsc.orgnih.gov
Irradiation of certain 3-amino-5-aryl-1,2,4-oxadiazoles, for example, can lead to a ring photoisomerization yielding 1,3,4-oxadiazoles. nih.gov This transformation is thought to proceed through a 'ring contraction-ring expansion' (RCRE) mechanism. rsc.orgchemicalbook.com Another identified pathway is the internal-cyclization isomerization (ICI) route, which can produce regioisomeric 1,2,4-oxadiazoles. rsc.orgchemicalbook.com In some cases, irradiation of substituted 1,2,4-oxadiazoles can lead to the formation of quinazolinone derivatives. clockss.org Computational and experimental studies suggest that these photoreactions can be complex, potentially involving multiple competitive pathways such as RCRE, ICI, and others, with the product selectivity depending on factors like the nature of the substituents and the involvement of singlet or triplet excited states. chemicalbook.com
Influence of Aromatic Substituents, including the 2,4,6-Trichlorophenyl Group, on Reaction Profiles
The reactivity of the 1,2,4-oxadiazole core is profoundly influenced by the electronic properties of its substituents. Aromatic groups attached at the C3 or C5 positions can either donate or withdraw electron density, thereby altering the electrophilicity of the ring carbons and influencing the rates and pathways of reactions.
The 2,4,6-trichlorophenyl group, when attached to the C3 position, is expected to exert a significant influence on the reactivity of the 1,2,4-oxadiazole ring. This substituent is characterized by two main features:
Strong Electron-Withdrawing Effect: The three chlorine atoms are highly electronegative and withdraw electron density from the phenyl ring through the inductive effect. This deactivation is, in turn, transmitted to the 1,2,4-oxadiazole ring.
Steric Hindrance: The presence of two chlorine atoms in the ortho positions creates significant steric bulk around the bond connecting the phenyl and oxadiazole rings.
Based on general principles, the strong electron-withdrawing nature of the 2,4,6-trichlorophenyl group at C3 would be expected to increase the electrophilic character of both C3 and C5 carbons. This enhanced electrophilicity could facilitate nucleophilic attack on the ring. For instance, in reactions like the ANRORC mechanism, a more electrophilic carbon center could lead to faster initial addition of the nucleophile.
In the context of thermal rearrangements like the Boulton-Katritzky reaction, the effect is less direct as the reaction is initiated by a side-chain at C3. However, the electronic nature of the substituent at C5 can play a role. Studies on related systems have shown that electron-withdrawing groups on an aryl ring at C5 can impact reaction rates. nih.gov For the specific case of 3-(2,4,6-trichlorophenyl)-1,2,4-oxadiazole, the electronic effect on the C3 carbon itself would likely make it more susceptible to initial bond formation or cleavage steps involved in certain reaction mechanisms.
Furthermore, the steric bulk of the 2,4,6-trichlorophenyl group could play a significant role. It may hinder the approach of external reagents to the C3 position or the adjacent N4 atom. In rearrangement reactions, it could influence the conformational preferences of reaction intermediates, potentially affecting the stereochemical or regiochemical outcome of the transformation.
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy The ¹H NMR spectrum of 3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole is expected to be relatively simple. It would feature two main signals: one for the proton on the 1,2,4-oxadiazole (B8745197) ring and another for the protons on the trichlorophenyl ring.
Oxadiazole Proton (H-5): A singlet is anticipated for the proton at the C-5 position of the 1,2,4-oxadiazole ring. In related 3-aryl-1,2,4-oxadiazole structures, this proton typically appears in the downfield region of the spectrum.
Aromatic Protons: The 2,4,6-trichlorophenyl group contains two chemically equivalent protons at the C-3 and C-5 positions. These would give rise to a single singlet in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shift would be influenced by the electron-withdrawing effects of the chlorine atoms and the oxadiazole ring.
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals are expected. In various 1,3,4-oxadiazole (B1194373) derivatives, the carbon atoms of the heterocyclic ring (C-2 and C-5) are typically observed in the range of 155-165 ppm. researchgate.net For 1,2,4-oxadiazole systems specifically, the signals for C-3 and C-5 have been reported in the ranges of δ 167.2-168.7 and δ 173.9-176.1, respectively. nih.gov
The predicted chemical shifts, based on analogous structures, are detailed in the table below. researchgate.netnih.govnih.gov
Interactive Data Table: Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| Oxadiazole C-3 | - | - | ~167-169 |
| Oxadiazole C-5 | ~8.5-9.0 | Singlet | ~174-176 |
| Phenyl C-1 | - | - | ~125-127 |
| Phenyl C-2, C-6 | - | - | ~136-138 |
| Phenyl C-3, C-5 | ~7.5-7.7 | Singlet | ~128-130 |
| Phenyl C-4 | - | - | ~139-141 |
2D NMR Spectroscopy To unambiguously assign these signals, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. An HSQC experiment would correlate the proton signals with the carbon atoms they are directly attached to (e.g., H-5 of the oxadiazole with C-5). An HMBC experiment would reveal longer-range correlations (2-3 bonds), confirming the connectivity between the trichlorophenyl ring and the C-3 position of the oxadiazole ring.
Infrared and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy The IR spectrum of this compound would be characterized by several key absorption bands. In related 1,3,4-oxadiazole derivatives, characteristic bands are observed for the C=N stretching vibration (around 1563-1610 cm⁻¹) and the C-O-C stretching of the oxadiazole ring (around 1010-1173 cm⁻¹). nih.govrsc.org Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-Cl stretching vibrations of the trichlorophenyl group would be found in the fingerprint region below 1000 cm⁻¹.
Raman Spectroscopy Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the aromatic ring system are typically strong in the Raman spectrum. The vibrational modes of the 1,2,4-oxadiazole ring would also be observable. For related azole compounds, such as 3-mercapto-1,2,4-triazole, both FT-IR and FT-Raman spectra have been used for a complete vibrational assignment. chemicalbook.com
Interactive Data Table: Expected Vibrational Bands for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Aromatic C-H Stretch | ~3050-3100 | Weak |
| C=N Stretch (Oxadiazole) | ~1560-1610 | Strong |
| Aromatic C=C Stretch | ~1450-1600 | Strong |
| C-O-C Stretch (Oxadiazole) | ~1000-1200 | Medium |
| C-Cl Stretch | ~700-850 | Strong |
Mass Spectrometry (HRMS, LC-MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass, and thus the molecular formula, of a compound.
High-Resolution Mass Spectrometry (HRMS) HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition. For this compound (C₈H₃Cl₃N₂O), the expected monoisotopic mass would be calculated and compared to the experimental value. For similar 3-aryl-5-vinyl-1,2,4-oxadiazoles, HRMS has been successfully used to confirm the calculated molecular formula. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. chim.itresearchgate.net This technique is crucial for analyzing the purity of the compound and for studying its fragmentation pattern. The fragmentation of aryl-1,2,4-oxadiazoles typically involves cleavage of the heterocyclic ring. nih.gov The mass spectrum would show a prominent molecular ion peak [M]⁺ and several characteristic fragment ions corresponding to the loss of neutral molecules or radicals, which helps to confirm the proposed structure. The isotopic pattern of the molecular ion peak would also be a key indicator, showing the characteristic distribution for a molecule containing three chlorine atoms.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₈H₃Cl₃N₂O |
| Monoisotopic Mass | 261.9365 g/mol |
| Key Fragmentation Pathway | Cleavage of the oxadiazole ring, loss of the trichlorophenyl moiety. |
| Isotopic Pattern | Characteristic M, M+2, M+4, M+6 pattern due to the presence of three Cl atoms. |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive proof of a molecule's structure by determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for the title compound is not available, data from the closely related molecule 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole offers significant insight into the expected structural features. nih.gov
In the reported structure of the dichlorophenyl analogue, the molecule crystallizes in the triclinic space group P-1. nih.gov The oxadiazole ring is nearly planar, and the dihedral angle between this ring and the dichlorophenyl ring is 9.5(1)°. nih.gov A similar planarity and relative orientation would be expected for this compound. The analysis would also reveal key bond lengths, bond angles, and intermolecular interactions, such as C-H···Cl or π-π stacking, which govern the crystal packing. nih.gov
Interactive Data Table: Crystallographic Data for the Analogue 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8035 (2) |
| b (Å) | 10.9666 (7) |
| c (Å) | 14.6949 (9) |
| α (°) | 99.044 (2) |
| β (°) | 91.158 (2) |
| γ (°) | 98.891 (2) |
| Volume (ų) | 597.43 (6) |
| Z | 2 |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT studies)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic structure of 1,2,4-oxadiazole (B8745197) derivatives. epstem.net Methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly employed to optimize molecular geometries and calculate a variety of electronic properties. epstem.net Such calculations provide data on bond lengths, bond angles, dihedral angles, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). epstem.net
The stability of organic radicals and closed-shell molecules, including various heterocycles, has been extensively cataloged using high-level quantum chemical calculations, providing a vast dataset of optimized geometries, enthalpies, and Gibbs free energies. nih.gov For 1,2,4-oxadiazole systems, DFT and time-dependent DFT (TD-DFT) calculations are used to simulate ground and excited state structures, as well as absorption spectra. rsc.org The electronic properties of substituted 1,2,5-oxadiazoles have also been studied, revealing the influence of different substituents on net charges, dipole moments, and electron affinity. researchgate.net
| Property | Calculated Value |
|---|---|
| Total Energy (a.u.) | -1588.61 |
| EHOMO (eV) | -6.95 |
| ELUMO (eV) | -1.89 |
| Energy Gap (ΔE) (eV) | 5.06 |
| Dipole Moment (Debye) | 5.12 |
| Chemical Hardness (η) | 2.53 |
| Electronegativity (χ) | 4.42 |
This table provides an illustrative example of electronic properties that can be calculated using DFT methods, based on data for a related heterocyclic compound. epstem.net
Analysis of Reaction Mechanisms and Transition States (e.g., [3+2] Heterocyclization)
The synthesis of the 1,2,4-oxadiazole ring is well-understood and typically proceeds through established reaction mechanisms. One of the primary methods is the [3+2] cycloaddition, which involves the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.itresearchgate.net This reaction is a powerful tool for constructing the heterocyclic ring, where three atoms from the nitrile oxide and two from the nitrile combine to form the five-membered ring. chim.it
Another prevalent synthetic route is the cyclization of O-acylamidoxime intermediates. chim.itnih.gov This approach, which can be considered a [4+1] method, involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative, such as an acyl chloride. chim.itnih.gov The reaction often proceeds via the formation of an O-acylamidoxime, which then undergoes intramolecular cyclization and dehydration to yield the 1,2,4-oxadiazole. mdpi.com The synthesis can be performed at room temperature, making it suitable for constructing molecules with heat-sensitive functional groups. nih.gov
For 3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole, the synthesis would likely involve the reaction of 2,4,6-trichlorobenzamidoxime with an appropriate acylating agent. Computational studies can be employed to investigate the transition states of these reactions, providing insight into the reaction barriers and the favorability of different pathways. For instance, the thermal Boulton-Katritzky rearrangement is another transformation studied for 1,2,4-oxadiazoles, involving an internal nucleophilic substitution where the O-N bond is cleaved. chim.it
| Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Nitrile Oxide + Nitrile | 1,3-dipolar cycloaddition mechanism. | chim.it |
| [4+1] Cyclization | Amidoxime + Acylating Agent | Forms an O-acylamidoxime intermediate, followed by cyclodehydration. | chim.it |
| Oxidative Cyclization | Amidine + Methylarene | Copper-catalyzed cascade reaction under mild conditions. | mdpi.com |
| Oxidative Cyclization | N-Acylguanidines | Uses an oxidizing agent like iodobenzene (B50100) diacetate. | chim.it |
Conformational Analysis and Molecular Dynamics Simulations of 1,2,4-Oxadiazole Scaffolds
Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the three-dimensional structure, flexibility, and interactions of 1,2,4-oxadiazole derivatives in various environments. mdpi.comnih.gov MD simulations can reveal how these molecules bind to biological targets, such as enzymes, by modeling their dynamic behavior over time. nih.govnih.gov
Studies on novel 1,2,4-oxadiazole derivatives have utilized MD simulations to investigate their binding affinity with target proteins like the Leishmania infantum CYP51 enzyme. mdpi.comnih.gov These simulations provide insights into the stability of the ligand-protein complex and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. For instance, simulations have shown that certain 1,2,4-oxadiazole compounds can form stable complexes within the active site of enzymes. nih.gov
Electronic and Steric Effects of the 2,4,6-Trichlorophenyl Substituent on Molecular Properties and Reactivity
The 2,4,6-trichlorophenyl substituent profoundly impacts the molecular properties and reactivity of the 1,2,4-oxadiazole core through a combination of electronic and steric effects.
Electronic Effects: The three chlorine atoms are highly electronegative, exerting a strong electron-withdrawing effect on the phenyl ring through the sigma framework (inductive effect). This effect deactivates the phenyl ring towards electrophilic substitution and influences the electronic properties of the attached oxadiazole ring. The electron-withdrawing nature of the substituent can enhance the electrophilicity of the oxadiazole ring's carbon atoms. In some systems, the balance between steric and electronic stabilization effects is crucial for determining properties like photostability. oup.com
Steric Effects: The presence of chlorine atoms at both ortho positions (positions 2 and 6) of the phenyl ring creates significant steric hindrance. This steric bulk forces the phenyl ring to twist out of coplanarity with the 1,2,4-oxadiazole ring. X-ray crystallography of a related compound, 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole, showed a dihedral angle of 9.5° between the dichlorophenyl ring and the oxadiazole ring. nih.gov This twisting disrupts the π-orbital overlap between the two rings, thereby diminishing electronic communication (resonance effects). Steric control has been shown to modulate the optical properties in other systems containing the tris(2,4,6-trichlorophenyl)methyl (TTM) radical. acs.org The steric properties of substituents can govern reaction regioselectivity, as bulky groups can shield proximal regions of a molecule from electrophilic attack. nih.gov
These combined effects make the 2,4,6-trichlorophenyl group a unique modulator of the oxadiazole's chemical behavior, influencing everything from its crystal packing to its interaction with biological receptors.
Quantitative Structure-Property Relationship (QSPR) Studies (e.g., relating structural features to non-biological chemical parameters)
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to correlate the structural features of compounds with their physicochemical properties or biological activities. tsijournals.comresearchgate.netmdpi.com These models are built by developing statistical equations that link calculated molecular descriptors to experimentally measured properties.
For 1,2,4-oxadiazole derivatives, numerous QSAR studies have been performed to understand the structural requirements for various biological activities, such as S1P1 receptor agonism and anticancer effects. tsijournals.comresearchgate.netmdpi.com These studies identify key molecular descriptors—representing steric, electronic, and topological features—that are either beneficial or detrimental to the desired activity. tsijournals.com For example, descriptors like Moran autocorrelation (MATS) weighted by atomic masses or polarizabilities have been found to be important for receptor interaction. tsijournals.com
While most published studies on oxadiazoles (B1248032) focus on QSAR for biological endpoints, the same principles apply to QSPR for predicting non-biological chemical parameters. researchgate.net QSPR models could be developed for this compound and related compounds to predict properties such as:
Solubility
Melting point
Chromatographic retention time
Chemical stability
Reaction kinetics
The development of a robust QSPR model involves calculating a wide range of descriptors for a series of related compounds and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to find the best correlation with the property of interest. tsijournals.com The applicability domain of the resulting model is then assessed to ensure its predictive power for new, untested compounds. tsijournals.com
| Descriptor Type | Example Descriptors | Property Represented | Reference |
|---|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity | researchgate.net |
| Topological | Moran Autocorrelation (MATS) | Molecular branching and connectivity | tsijournals.com |
| Steric / Geometrical | Molecular volume, Surface area | Size and shape of the molecule | researchgate.net |
| Physicochemical | LogP | Lipophilicity/hydrophilicity | mdpi.com |
Applications and Future Directions in Chemical Sciences
1,2,4-Oxadiazoles as Key Precursors in Complex Organic Synthesis
The 1,2,4-oxadiazole (B8745197) core is a foundational component in the construction of more complex molecules. Its synthesis and subsequent reactivity allow chemists to access a wide array of other chemical structures.
The 1,2,4-oxadiazole ring is not merely a terminal structure but often serves as a reactive intermediate that can be transformed into other complex heterocyclic systems. The low aromaticity and the cleavable O-N bond are key characteristics that facilitate these transformations. chim.it One of the most significant reactions is the Boulton-Katritzky Rearrangement (BKR), a thermal process involving an internal nucleophilic substitution that converts 1,2,4-oxadiazoles into other heterocycles. chim.it For instance, depending on the side-chain attached to the oxadiazole ring, it can be rearranged to form 1,2,3-triazoles, 1,2,4-triazoles, and imidazoles. chim.it
Photochemical rearrangements also provide pathways to different heterocyclic architectures; for example, irradiation of 3-amino-1,2,4-oxadiazoles can lead to the formation of 1,3,4-oxadiazoles. chim.it Furthermore, the 1,2,4-oxadiazole ring can undergo ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangements. A 3-chloro-1,2,4-oxadiazole, for example, can react with an amine to open the ring and subsequently close to form a new heterocyclic system like a tetrahydro-isoxazolo-pyrimidine. chim.it The versatility of the 1,2,4-oxadiazole scaffold as a precursor, as seen in 3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole , makes it a valuable tool for generating molecular diversity and building complex, biologically relevant heterocyclic structures. mdpi.comnih.gov
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, such as This compound , is a well-established multi-step process that highlights their role as synthetic intermediates. The most common route involves the acylation of an amidoxime (B1450833) with a carboxylic acid derivative (like an acyl chloride or anhydride) to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the final 1,2,4-oxadiazole ring. researchgate.net A variety of methods, including one-pot procedures and microwave-assisted synthesis, have been developed to streamline this process. nih.govnih.gov
Once formed, these oxadiazole derivatives can serve as stable intermediates for further functionalization. For example, a compound like 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline was used as a precursor for the synthesis of novel compounds with enhanced antiproliferative activities. nih.gov The development of one-pot syntheses from nitriles and carboxylic acids has further solidified the role of 1,2,4-oxadiazoles as accessible intermediates for creating libraries of diverse molecules for drug discovery and other applications. mdpi.comrsc.org The synthesis of a related compound, 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole, was achieved by heating 2,4-dichloro-N'-hydroxy-benzamidine with benzoyl chloride in pyridine, demonstrating a typical pathway to this class of intermediates. nih.gov
Role of 1,2,4-Oxadiazole Scaffolds in Advanced Materials Research
Beyond their use in synthesis, 1,2,4-oxadiazole derivatives are integral components in the design of advanced functional materials, owing to the electronic properties and rigidity of the heterocyclic ring. researchgate.net
The 1,3,4-oxadiazole (B1194373) isomer is widely recognized for its electron-transporting capabilities and is frequently used in Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.orgnih.gov The 1,2,4-oxadiazole scaffold, while studied less extensively in this context, also possesses properties that make it suitable for optoelectronic applications. researchgate.net The presence of heteroatoms in the ring leads to a high dipole moment and polarizability, which are beneficial for electronic materials. researchgate.net
Research has shown that non-symmetrical 1,2,4-oxadiazoles can exhibit strong blue fluorescence with significant Stokes shifts and high quantum yields in both solution and solid states. mostwiedzy.pl Boron complexes coordinated with 1,2,4-oxadiazole-based ligands have been synthesized and investigated as deep-blue emitting and electron-transporting materials. rsc.org The structural design often involves creating Donor-π-Acceptor (D-π-A) chromophores, where the oxadiazole unit can function as the electron-accepting part. researchgate.net While specific studies on the optoelectronic properties of This compound are not prominent, its core structure is consistent with those used in developing novel fluorescent and electron-transporting materials.
| Compound Type | Observed Properties | Potential Application | Reference |
|---|---|---|---|
| Non-symmetrical 1,2,4-oxadiazoles | Strong blue fluorescence (λem = 405-492 nm), large Stokes shift (79-117 nm), high quantum yields (up to 65%) | Fluorescent materials | mostwiedzy.pl |
| Oxadiazole coordinated boron complexes | Deep blue emission, electron mobility up to 2.09 × 10⁻⁴ cm² V⁻¹ s⁻¹ | OLED emitters and electron transport materials | rsc.org |
| Bipolar 1,2,4-oxadiazole emitters (e.g., PTZ-OXD) | High thermal stability, current efficiency up to 10.10 cd/A, EQE up to 3.99% | OLED emitters | purdue.edu |
The high nitrogen content and positive heat of formation of azole rings make them attractive building blocks for high-energy density materials (HEDMs). researchgate.netnih.gov The 1,2,4-oxadiazole ring, in particular, is used to construct energetic materials with a good balance of performance and sensitivity. researchgate.net Incorporating the 1,2,4-oxadiazole moiety into a molecule is expected to enhance thermal stability and reduce impact sensitivity. rsc.org
Researchers design energetic compounds by combining the 1,2,4-oxadiazole ring with other azoles (like furazan, triazole, or tetrazole) and explosophoric groups such as -NO₂, -ONO₂, or -N₃. researchgate.netnih.govrsc.org This strategy aims to fine-tune properties like detonation velocity, detonation pressure, and stability. researchgate.net For instance, linking 1,2,4-oxadiazole with a 1,2,4-triazole (B32235) created new energetic backbones, and the resulting salts showed promising detonation performance. researchgate.net Another example is 4,4′-(5-trinitromethyl-1,2,4-oxadiazole)-3,3′-azo-furazan, a compound designed with a high density and excellent detonation performance. nih.gov The trichlorophenyl group in This compound contributes to its high molecular weight and density, characteristics that are often sought in the design of energetic materials.
| Energetic Compound Structure | Detonation Velocity (D) (m s⁻¹) | Detonation Pressure (P) (GPa) | Key Feature | Reference |
|---|---|---|---|---|
| Hydrazinium salt of a furoxan-oxadiazole derivative | 8,822 | 35.1 | High performance, low sensitivity | nih.govresearchgate.net |
| 4,4′-(5-trinitromethyl-1,2,4-oxadiazole)-3,3′-azo-furazan | 9,351 | 37.46 | High density (1.897 g cm⁻³), high performance | nih.govnih.gov |
| Hydrazinium salt of a dinitro-oxadiazole derivative | > RDX | > RDX | Outperforms RDX | sigmaaldrich.com |
| N3-3 (triazole-tetrazole system) | 9,341 | Not specified | High thermal stability (302 °C), surpasses HMX | rsc.org |
The rigid, linear, or bent shape of molecules containing the 1,2,4-oxadiazole ring makes them excellent candidates for forming liquid crystalline phases. researchgate.netmostwiedzy.pl These compounds have been shown to exhibit various mesophases, including nematic and smectic phases. researchgate.netresearchgate.net The inclusion of the five-membered heterocyclic ring introduces significant changes in mesomorphic behavior compared to analogous phenyl-based systems. researchgate.net
The mesomorphic properties are highly dependent on the substituents at the C3 and C5 positions of the oxadiazole ring. mostwiedzy.pl For example, studies on 3,5-diaryl-1,2,4-oxadiazoles have demonstrated the formation of nematic and smectic A phases. researchgate.net The high dipole moment and polarizability resulting from the heteroatoms in the 1,2,4-oxadiazole ring contribute to the material's optical anisotropy, a key property for liquid crystals. researchgate.net The development of ferroelectric liquid crystals based on chiral 1,2,4-oxadiazole derivatives has also been reported, showcasing their potential in advanced display and sensor technologies. researchgate.net The structure of This compound , with its substituted phenyl group attached to the rigid oxadiazole core, is characteristic of a mesogenic unit, suggesting its potential utility in the field of liquid crystals. nih.gov
Emerging Research Areas in 1,2,4-Oxadiazole Chemistry
The field of 1,2,4-oxadiazole chemistry is continually evolving, with researchers focusing on creating more efficient synthetic routes and exploring novel reactivity patterns. These advancements are crucial for accessing new derivatives with unique properties. The 1,2,4-oxadiazole nucleus is considered a bioisostere of amide and ester functionalities, offering improved metabolic stability in drug candidates. nih.gov
Development of Novel Synthetic Methodologies
The classical synthesis of 1,2,4-oxadiazoles often involves the reaction of an amidoxime with a carboxylic acid derivative or a 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide. nih.gov However, recent research has focused on developing more efficient, one-pot, and environmentally friendly procedures. For a compound like This compound , these modern methods could offer significant advantages over traditional approaches.
Recent advancements in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles include:
One-Pot Syntheses: Several one-pot procedures have been developed to streamline the synthesis of 1,2,4-oxadiazoles. For instance, the reaction of amidoximes with carboxylic acids or their esters in a superbasic medium like NaOH/DMSO at room temperature has been reported. nih.gov Another efficient one-pot method involves the use of the Vilsmeier reagent to activate carboxylic acids for reaction with amidoximes. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times in the synthesis of 1,2,4-oxadiazoles. nih.gov For example, the heterocyclization of amidoximes and acyl chlorides or carboxylic acid esters can be achieved in minutes with good yields. nih.gov A novel protocol using silica (B1680970) gel as a solid support under microwave irradiation has also been developed for the construction of the 1,2,4-oxadiazole ring. nih.gov
Catalytic Methods: Various catalysts have been employed to improve the efficiency and selectivity of 1,2,4-oxadiazole synthesis. Platinum(IV) has been used to catalyze the 1,3-dipolar cycloaddition of nitrile oxides with nitriles under mild conditions. nih.gov A combination of p-toluenesulfonic acid (p-TSA) and zinc chloride (ZnCl₂) has been found to be an effective catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org
Novel Reagents and Tandem Reactions: Researchers have explored the use of gem-dibromomethylarenes in a two-component reaction with amidoximes to produce 3,5-diarylsubstituted-1,2,4-oxadiazoles in excellent yields. nih.gov Tandem reactions, such as the reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like triflic acid (TfOH), have also been developed for the rapid construction of the 1,2,4-oxadiazole ring. nih.gov
Table 1: Comparison of Modern Synthetic Methodologies for 1,2,4-Oxadiazoles
| Methodology | Key Features | Starting Materials | Typical Conditions | Advantages |
| One-Pot Synthesis (NaOH/DMSO) | Room temperature, superbase medium | Amidoximes, Carboxylic acid esters | NaOH, DMSO, 4-24h | Simple purification, mild conditions |
| Microwave-Assisted Synthesis | Rapid heating, short reaction times | Amidoximes, Acyl chlorides | K₂CO₃ or NH₄F/Al₂O₃, Microwave | Extremely short reaction times, good yields |
| Catalytic Cycloaddition | Use of a transition metal catalyst | Nitriles, Nitrile oxides | Platinum(IV) catalyst | Mild conditions |
| Tandem Reaction (TfOH) | Superacid-mediated, rapid reaction | Nitroalkenes, Arenes, Nitriles | TfOH, 10 min | Excellent yields, short reaction time |
For the synthesis of This compound , one would start with 2,4,6-trichlorobenzamidoxime. The choice of the second component would determine the substituent at the 5-position of the oxadiazole ring.
Exploration of Underutilized Reactivity Pathways
The 1,2,4-oxadiazole ring possesses unique reactivity due to its relatively low aromaticity and the presence of a weak N-O bond. While reactions at the C3 and C5 positions are common, emerging research is exploring less conventional reactivity pathways to access novel molecular scaffolds.
One area of growing interest is the reaction of 1,2,4-oxadiazoles under superelectrophilic activation . For instance, 5-arylacetylenyl-1,2,4-oxadiazoles have been synthesized for the first time and their reactions in the Brønsted superacid triflic acid (TfOH) have been investigated. nih.gov In the presence of arenes, these compounds undergo hydroarylation of the acetylene (B1199291) bond. nih.gov This type of chemistry, if applied to a derivative of This compound bearing an acetylenic substituent at the 5-position, could provide access to complex polycyclic systems.
The protonation of the 1,2,4-oxadiazole ring in a superacid can lead to the formation of a dicationic intermediate, which is highly reactive towards nucleophiles. nih.gov The regioselectivity of these reactions can be influenced by the substituents on the oxadiazole ring. The electron-withdrawing nature of the 2,4,6-trichlorophenyl group in the target compound would likely have a significant impact on the stability and reactivity of such cationic intermediates.
Another underutilized pathway involves the metal-carbenoid-induced ring cleavage of 1,2,4-oxadiazoles to generate other heterocyclic systems. nih.gov This highlights the potential of the 1,2,4-oxadiazole ring to act as a synthetic precursor to more complex molecules. The specific reaction conditions and the nature of the substituents on the oxadiazole ring would dictate the outcome of such transformations.
Future research in this area could involve a systematic study of the reactivity of This compound under various conditions to uncover novel transformations. The interplay between the electronic effects of the trichlorophenyl group and the inherent reactivity of the 1,2,4-oxadiazole core could lead to the discovery of new and useful chemical reactions.
Q & A
Q. What are the standard synthetic protocols for preparing 3-(2,4,6-trichlorophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via cyclocondensation reactions. A general method involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification . Optimization can include varying reaction time, temperature, and stoichiometric ratios of reactants. For example, extending reflux duration beyond four hours may improve cyclization efficiency, while adjusting the molar ratio of aldehyde to triazole (e.g., 1:1.2) can mitigate incomplete conversion. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products.
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and aromatic proton environments.
- IR spectroscopy to identify oxadiazole ring vibrations (~1,260–1,340 cm⁻¹ for C-O-C stretching) and C-Cl bonds (~550–750 cm⁻¹) .
- Elemental analysis to verify molecular composition.
- Single-crystal X-ray diffraction for definitive structural elucidation, particularly to resolve ambiguities in regiochemistry .
- DSC/TGA for thermal stability profiling, which is critical for applications in energetic materials or high-temperature environments .
Q. How can researchers design initial biological activity assays for this compound?
Begin with enzyme inhibition assays (e.g., glycogen phosphorylase or GSK-3β) due to structural similarities to known oxadiazole inhibitors . Use fluorescence-based or UV-Vis kinetic assays to measure IC₅₀ values. For antimicrobial screening, employ microbroth dilution methods against Gram-positive/negative bacteria and fungi. Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293). Dose-response curves should be generated in triplicate, with positive controls (e.g., known inhibitors) and solvent-only blanks.
Advanced Research Questions
Q. How can computational methods like DFT and Multiwfn be applied to study the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer properties. Solvent effects (e.g., dielectric constant) can be modeled using PCM or SMD solvation models .
- Multiwfn : Perform electron localization function (ELF) analysis to map electron density distribution, or electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions . These tools aid in rationalizing interactions with biological targets or metal ions.
Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs of this compound?
- Substitution patterns : Systematically vary substituents on the trichlorophenyl ring (e.g., replace Cl with F, Br, or electron-donating groups like OCH₃) and the oxadiazole moiety (e.g., 5-position modifications) .
- Bioisosteric replacement : Replace the oxadiazole ring with 1,3,4-thiadiazole or triazole to assess impact on bioactivity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate spatial/electronic features with activity data from analogs .
Q. How should researchers address contradictions in reported thermal stability or biological activity data?
- Comparative thermal analysis : Replicate DSC/TGA under identical conditions (heating rate, atmosphere) as conflicting studies. Cross-validate with isothermal stability tests at 100–150°C for 24–48 hours .
- Biological assay standardization : Verify cell line viability, incubation times, and solvent concentrations (e.g., DMSO ≤1% v/v). Use orthogonal assays (e.g., SPR binding alongside enzymatic inhibition) to confirm target engagement .
Q. How do solvent effects influence the spectroscopic and reactivity profiles of this compound?
- UV-Vis spectroscopy : Solvents with high polarity (e.g., water, DMSO) may shift λₘₐₐ due to solvatochromism. Record spectra in solvents of varying polarity indices and correlate with Kamlet-Taft parameters .
- Reactivity in protic vs. aprotic solvents : Protic solvents (e.g., ethanol) may stabilize transition states in nucleophilic substitution reactions, while aprotic solvents (e.g., THF) favor SN2 mechanisms.
Q. What methodologies are used to study metal complexation with this compound?
- Synthesis of metal complexes : React the oxadiazole with metal salts (e.g., NiCl₂, CuSO₄) in ethanol/water under reflux. Monitor coordination via shifts in IR stretching frequencies (e.g., N→M bond at ~400–500 cm⁻¹) .
- Magnetic susceptibility and EPR : Characterize paramagnetic complexes (e.g., Cu²⁺) to determine geometry (tetrahedral vs. square planar) and oxidation states.
Q. What mechanistic insights guide the optimization of synthetic yields for this compound?
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., mono-substituted intermediates), while higher temperatures (reflux) drive cyclization to the thermodynamically stable oxadiazole .
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate imine formation during cyclocondensation.
Q. How can researchers elucidate thermal decomposition pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
